1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
The compound 1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex molecule featuring a piperidine core substituted with a 3-chlorobenzenesulfonyl group at the 1-position and a 2,2,2-trifluoroethyl moiety attached to the imidazolidine-2,4-dione ring. Such structural attributes position it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonamide or fluorinated motifs.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O4S/c17-11-2-1-3-13(8-11)28(26,27)21-6-4-12(5-7-21)22-9-14(24)23(15(22)25)10-16(18,19)20/h1-3,8,12H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKXSVVLLNVOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Derivatives
Piperidine scaffolds are prevalent in medicinal chemistry due to their conformational flexibility and bioactivity. Key comparisons include:
Key Findings:
- Metabolic Stability: The trifluoroethyl group confers resistance to oxidative metabolism, a significant advantage over non-fluorinated derivatives like ’s chloroacetyl-piperidine .
- Steric Effects: Bulky substituents in and (diphenyl, trimethoxyphenyl) may hinder target engagement, whereas the target’s sulfonyl group balances steric bulk with hydrogen-bonding capacity .
Imidazolidinedione and Related Heterocycles
The imidazolidine-2,4-dione core distinguishes the target from other nitrogen-containing heterocycles:
Key Findings:
- Fluorine Effects: The trifluoroethyl group in the target compound provides a balance of electronegativity and lipophilicity, similar to ’s trifluoromethylimidazole, but with distinct spatial arrangements .
Research Implications and Limitations
- Pharmacokinetics: The target compound’s sulfonyl and trifluoroethyl groups likely improve oral bioavailability compared to ’s trimethoxyphenyl derivative, which has higher molecular weight and steric hindrance .
- Synthetic Challenges: Introducing the 3-chlorobenzenesulfonyl group requires precise regioselectivity, contrasting with simpler piperidine substitutions in and .
- Data Gaps: Limited experimental data on the target compound’s biological activity necessitate further in vitro and in vivo studies to validate theoretical advantages.
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